Cas no 85-56-3 (2-(4’-Chlorobenzoyl)benzoic Acid)

2-(4’-Chlorobenzoyl)benzoic Acid is a versatile intermediate widely used in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. Its key structural features include a chlorobenzoyl group attached to a benzoic acid moiety, making it valuable for further functionalization. The compound exhibits high purity and stability, ensuring consistent performance in reactions such as Friedel-Crafts acylation and esterification. Its well-defined molecular structure allows for precise control in synthetic pathways, contributing to efficient yields. Additionally, its compatibility with various solvents and reagents enhances its utility in diverse industrial applications. Proper handling and storage are recommended to maintain its integrity for optimal results.
2-(4’-Chlorobenzoyl)benzoic Acid structure
85-56-3 structure
Product Name:2-(4’-Chlorobenzoyl)benzoic Acid
CAS No:85-56-3
MF:C14H9ClO3
MW:260.672463178635
MDL:MFCD00002474
CID:34352
PubChem ID:66564
Update Time:2025-06-29

2-(4’-Chlorobenzoyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorobenzoyl)benzoic acid
    • 4-Chlorobenzophenone-2-carboxylic acid
    • 2-Carboxy-4-chlorobenzophenone
    • 2-(4-chlorobenzoyl)-benzoic acid
    • 4'-Chlorobenzophenone-2-carboxylic acid
    • CBB
    • 2-(4’-Chlorobenzoyl)benzoic Acid
    • p-Chlorobenzoylbenzoic acid
    • 4'-Chlorobenzophenone-2-carboxylic acid; CBB; CBBA
    • Benzoic acid, 2-(4-chlorobenzoyl)-
    • o-(p-Chlorobenzoyl)benzoic acid
    • 2-(4'-chlorobenzoyl)benzoic acid
    • 2-(p-Chlorobenzoyl)benzoic acid
    • o-(4-Chlorobenzoyl)benzoic acid
    • 3U7W4YOY3R
    • YWECCEXWKFHHQJ-UHFFFAOYSA-N
    • 2-(4-Chloro-benzoyl)-benzoic acid
    • Benzoic acid, o-(p-chlorobenzoyl)-
    • 2-[(4-chlorophenyl)carbonyl]benzoic acid
    • PubChem18788
    • 4-
    • Oprea1_123398
    • NSC 7825
    • BBL010294
    • 4-Chlorobenzoylbenzoic acid
    • W-104078
    • UNII-3U7W4YOY3R
    • CHEMBL81936
    • A841364
    • EINECS 201-615-9
    • Z104473452
    • HMS2770E11
    • CS-W009453
    • AS-17258
    • o-(4-chlorobenzoyl)-benzoic acid
    • SMR000413365
    • MLS000776970
    • 2-(4-chlorobenzoyl) benzoic acid
    • AC-10729
    • 85-56-3
    • LS-36404
    • AMY38296
    • 60839-51-2
    • Q27258040
    • 2-(4-chlorbenzoyl)benzoesyre
    • AKOS000119017
    • FT-0608605
    • 1-carboxy-2-(4-chlorophenylcarbonyl)benzene
    • 0-(p-chlorobenzoyl)benzoic acid
    • SY007527
    • NCGC00246436-01
    • NIOSH/DG4976790
    • DTXSID1058927
    • 2-(p-chlorobenzoyl) benzoic acid
    • BDBM50129030
    • 2-(4-Chlorobenzoyl)benzoic acid, 98%
    • AC1414
    • MFCD00002474
    • NSC-7825
    • Benzoic acid, (4-chlorobenzoyl)-
    • DG49767900
    • EN300-19298
    • 4-CHLOROBENZOPHENONE-2'-CARBOXYLIC ACID
    • NSC7825
    • SCHEMBL1247787
    • 2-(4/'-Chlorobenzoyl)benzoic acid
    • AI3-15224
    • STK366819
    • 2-(4-Chlorobenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-chlorobenzoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Chlorobenzoyl)benzoic acid
    • 4-Chlorobenzophenone-2′-carboxylic acid
    • 2-(4-Chlorobenzoyl)benzoic acid,99%
    • AH-034/32851040
    • NS00038980
    • 2-(4-Chlorobenzoyl)benzoicAcid
    • MDL: MFCD00002474
    • Inchi: 1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
    • InChI Key: YWECCEXWKFHHQJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(C2C=CC(Cl)=CC=2)=O)=CC=CC=1)O
    • BRN: 649894

Computed Properties

  • Exact Mass: 260.02400
  • Monoisotopic Mass: 260.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 54.4
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: crystallization
  • Density: 1.357
  • Melting Point: 148.0 to 152.0 deg-C
  • Boiling Point: 470.8 °C at 760 mmHg
  • Flash Point: 238.5℃
  • Refractive Index: 1.624
  • PH: 3 (1g/l, H2O, 20℃)
  • Solubility: 0.28g/l
  • PSA: 54.37000
  • LogP: 3.26920
  • Solubility: Soluble in benzene, ether and ethanol.

2-(4’-Chlorobenzoyl)benzoic Acid Security Information

2-(4’-Chlorobenzoyl)benzoic Acid Customs Data

  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-(4’-Chlorobenzoyl)benzoic Acid Pricemore >>

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2-(4’-Chlorobenzoyl)benzoic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrachloroaluminate ;  4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
An alternative route to syntheses of aryl keto acids in a chloroaluminate ionic liquid
Mohile, Swapnil S.; et al, Journal of Chemical Research, 2003, (10), 650-651

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ;  rt
Reference
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Production Method 3

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Chlorobenzene
Reference
Acid azides: part V - Lewis acid- and base-catalyzed decompositions of azides
Fahmy, A. F.; et al, Indian Journal of Chemistry, 1977, (3), 252-4

Production Method 4

Reaction Conditions
Reference
Acid azides. IV. Acid catalyzed double route decomposition of acid azides in polyphosphoric/carboxylic acid mixture
Fahmy, A. F. M.; et al, Egyptian Journal of Chemistry, 1979, 19(6), 937-44

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Visible light-mediated hydrogen atom transfer and proton transfer for the conversion of (2-vinylaryl)methanol derivatives to aryl aldehydes or aryl ketones
Yan, Jun; et al, Organic Chemistry Frontiers, 2023, 10(23), 5876-5885

Production Method 6

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  rt → 0 °C; 0 °C; 4 h, 0 °C
2.1 Reagents: tert-Butyl hydroperoxide ,  Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  5 h, 130 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Reference
Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C-H activation reaction
Zhang, Nana; et al, Chemical Communications (Cambridge, 2013, 49(82), 9464-9466

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Aluminum chloride Solvents: Chlorobenzene
Reference
Preparation of 2-benzoylbenzoic acids
, Germany, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: Aluminum chloride ,  1H-Imidazolium, 3-butyl-1-ethyl-, bromide (1:1) ;  20 - 30 min, 60 °C
Reference
Ultrasound-promoted Friedel-Crafts acylation of arenes and cyclic anhydrides catalyzed by ionic liquid of [bmim]Br/AlCl3
Fekri, Leila Zare; et al, Russian Journal of General Chemistry, 2014, 84(9), 1825-1829

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium dichromate
Reference
Reduction of 1-oxo-4-aryl-2,3-benzoxazines by complex metal hydrides
Pavlova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(11), 2405-7

Production Method 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -65 °C → 0 °C
Reference
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Production Method 11

Reaction Conditions
Reference
o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis
Edgar, Kevin J.; et al, Journal of Organic Chemistry, 1982, 47(8), 1585-7

Production Method 12

Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Palladium trifluoroacetate Solvents: 1,2-Dimethoxyethane ;  24 h, 150 °C
Reference
Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids
Miao, Jinmin; et al, Organic Letters, 2013, 15(12), 2930-2933

Production Method 13

Reaction Conditions
1.1 Catalysts: Bis(acetylacetonato)nickel Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  rt
Reference
Further optimization of the M5 NAM MLPCN probe ML375: Tactics and challenges
Kurata, Haruto; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 690-694

Production Method 14

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  5 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Reference
Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C-H activation reaction
Zhang, Nana; et al, Chemical Communications (Cambridge, 2013, 49(82), 9464-9466

Production Method 15

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Aspects of tautomerism. Part XI. Substituent effects on solvolysis of o-benzoylbenzoic acid chloride derivatives
Bhatt, M. Vivekananda; et al, Indian Journal of Chemistry, 1980, (6), 487-91

Production Method 16

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr) Solvents: Tetrahydrofuran ;  rt → -20 °C; 1 h, -20 °C; overnight, -20 °C; -20 °C → rt
1.2 Reagents: Water
Reference
Visible Light Photocatalytic Radical Addition/Cyclization Reaction of o-Vinyl-N-Alkoxybenzamides for Synthesis of CF3-Containing Iminoisobenzofurans
Liu, Zhi-Cheng; et al, Advanced Synthesis & Catalysis, 2018, 360(11), 2087-2092

2-(4’-Chlorobenzoyl)benzoic Acid Raw materials

2-(4’-Chlorobenzoyl)benzoic Acid Preparation Products

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ASIACHEM I&E (JIANGSU) CO., LTD
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(CAS:85-56-3)2-(4-Chlorobenzoyl) benzoic acid
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(CAS:85-56-3)2-(4-Chlorobenzoyl)benzoic acid
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(CAS:85-56-3)2-(4-氯苯甲酰)苯甲酸
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Additional information on 2-(4’-Chlorobenzoyl)benzoic Acid

2-(4'-Chlorobenzoyl)benzoic Acid: A Comprehensive Overview

2-(4'-Chlorobenzoyl)benzoic Acid, also known by its CAS number 85-56-3, is a compound of significant interest in the fields of organic chemistry, pharmacology, and material science. This compound, with the molecular formula C14H9ClO3, is characterized by its unique structure and versatile applications. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on its properties and potential uses.

The structure of 2-(4'-Chlorobenzoyl)benzoic Acid comprises two aromatic rings connected by a carbonyl group. The presence of a chlorine substituent on the benzene ring introduces electronic effects that influence the compound's reactivity and stability. This feature has been exploited in various chemical reactions, including nucleophilic aromatic substitution and coupling reactions. Recent studies have demonstrated that the substitution pattern on the benzene rings significantly impacts the compound's solubility and bioavailability, making it a promising candidate for drug delivery systems.

One of the most notable applications of 2-(4'-Chlorobenzoyl)benzoic Acid is in the synthesis of biologically active molecules. Researchers have employed this compound as a building block for creating novel pharmaceutical agents targeting various diseases, including cancer and inflammatory conditions. For instance, a study published in 2023 highlighted its role in synthesizing a class of compounds that exhibit potent anti-inflammatory activity through modulation of the COX-2 enzyme.

In addition to its pharmacological applications, 2-(4'-Chlorobenzoyl)benzoic Acid has found utility in material science. Its ability to form stable metal complexes has led to its use in catalysis and sensor development. Recent breakthroughs in green chemistry have also explored its potential as a sustainable reagent in organic transformations, reducing reliance on hazardous chemicals.

The synthesis of 2-(4'-Chlorobenzoyl)benzoic Acid typically involves multi-step processes that require precise control over reaction conditions. Traditional methods often rely on Friedel-Crafts acylation or nucleophilic aromatic substitution, but modern approaches leverage microwave-assisted synthesis and continuous flow reactors to enhance efficiency and minimize environmental impact. These advancements have not only improved the yield but also opened avenues for large-scale production.

The physical properties of 2-(4'-Chlorobenzoyl)benzoic Acid, such as melting point, solubility, and thermal stability, are critical for its practical applications. Experimental data indicate that it has a melting point of approximately 180°C and is sparingly soluble in water but readily dissolves in organic solvents like dichloromethane and ethyl acetate. These characteristics make it suitable for use in both laboratory settings and industrial processes.

In conclusion, 2-(4'-Chlorobenzoyl)benzoic Acid stands out as a versatile compound with wide-ranging applications across multiple disciplines. Ongoing research continues to uncover new potentials for this compound, underscoring its importance in contemporary chemical research.

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ASIACHEM I&E (JIANGSU) CO., LTD
(CAS:85-56-3)2-(4-Chlorobenzoyl) benzoic acid
AC063
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TAIXING JOXIN BIO-TEC CO.,LTD.
(CAS:85-56-3)2-(4-Chlorobenzoyl)benzoic acid
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